molecular formula C19H22N2O3S B2654448 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide CAS No. 2034304-72-6

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide

Cat. No.: B2654448
CAS No.: 2034304-72-6
M. Wt: 358.46
InChI Key: GAYFWOFXXJSSAD-UHFFFAOYSA-N
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Description

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide is a synthetic organic compound designed for advanced chemical and pharmacological research. It features the 8-azabicyclo[3.2.1]octane scaffold, a tropane alkaloid core structure recognized for its significant bioactivity and presence in numerous pharmacologically active molecules . The 8-position of the bicyclic core is modified with a methylsulfonyl group, a feature known to potentially enhance metabolic stability and modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets . The compound is coupled with a 1-naphthamide moiety, a bulky aromatic system that may contribute to target binding affinity and selectivity, particularly in receptor-binding assays. This combination of structural elements makes it a valuable candidate for research in medicinal chemistry, particularly in the development and study of receptor antagonists. The 8-azabicyclo[3.2.1]octane scaffold is a common feature in compounds evaluated as antagonists for various G-protein coupled receptors (GPCRs), such as the vasopressin V1A receptor and mu-opioid receptor . Researchers can utilize this compound as a key intermediate or a building block in the enantioselective synthesis of more complex tropane alkaloid derivatives . Its primary applications are in lead optimization, structure-activity relationship (SAR) studies, and as a probe to investigate specific biological pathways and processes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-25(23,24)21-15-9-10-16(21)12-14(11-15)20-19(22)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYFWOFXXJSSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal or catalytic conditions to form the bicyclic framework.

    Introduction of the Azabicyclo Group: The azabicyclo group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated bicyclic precursor.

    Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Naphthamide Formation: The final step involves the coupling of the naphthalene moiety with the bicyclic core, often achieved through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Catalysts and reagents would be chosen to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products with new functional groups replacing the methylsulfonyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The sulfonyl and naphthamide groups contribute to its binding affinity and selectivity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position of the tropane scaffold is critical for modulating physicochemical and pharmacological properties.

Compound Name 8-Substituent Key Properties/Effects Source
Target Compound Methylsulfonyl Enhanced electron withdrawal; potential for improved metabolic stability and altered receptor affinity compared to alkyl/aryl groups. N/A
N-(8-Methyl-8-azabicyclo[...])-2-naphthamide Methyl Common substituent; may reduce steric hindrance but lower stability due to oxidation susceptibility . []
8-Benzyl-8-azabicyclo[...]-3-one HCl Benzyl Lipophilic group; may enhance blood-brain barrier penetration but increase off-target interactions . []
8-(4-Pentylphenyl)-8-azabicyclo[...] 4-Pentylphenyl Extended hydrophobic chain; potential for prolonged half-life but possible hepatotoxicity risks . []

Key Insight : The methylsulfonyl group in the target compound offers a balance between electronic effects and stability, distinguishing it from more metabolically labile (e.g., methyl) or lipophilic (e.g., benzyl) analogs.

Modifications at the 3-Position

The 3-position is often functionalized with aromatic or heterocyclic groups to optimize binding affinity.

Compound Name 3-Substituent Structural Impact Source
Target Compound 1-Naphthamide Bulky, planar aromatic system; may enhance π-π stacking with receptor residues but limit solubility. N/A
N-(8-Methyl-8-azabicyclo[...])-2-naphthamide 2-Naphthamide Isomeric naphthyl group; positional differences could alter binding orientation or selectivity . []
2-(Triazolyl)-N-phenylacetamide Triazole-linked aryl Introduced via 1,3-dipolar cycloaddition; polar triazole may improve aqueous solubility but reduce membrane permeability . []
3-Amino-8-methyl-8-azabicyclo[...] Amine Basic amine group; may improve solubility but increase susceptibility to enzymatic degradation . []

Key Insight : The 1-naphthamide group in the target compound provides steric bulk for targeted interactions, contrasting with smaller (e.g., amine) or more polar (e.g., triazole) substituents in analogs.

Physicochemical and Pharmacological Properties

Property Target Compound 8-Methyl-2-naphthamide 8-Benzyl-3-one HCl
Calculated logP ~3.5 (estimated) ~2.8 ~2.1
Solubility Low in water Moderate (amide polarity) Low (lipophilic benzyl)
pKa (amine) ~9.5 (sulfonyl effect) ~10.2 ~8.7 (ketone influence)
Metabolic Stability High (sulfonyl group) Moderate Low

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is substituted with a methylsulfonyl group and an amide functional group. Its molecular formula is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S with a molecular weight of approximately 287.36 g/mol.

Key Features:

  • Bicyclic Framework: The unique bicyclic structure contributes to its reactivity and biological activity.
  • Functional Groups: The presence of sulfonamide and amide functionalities enhances its potential interactions with biological targets.

Biological Activities

Research indicates that modifications in the bicyclic framework can significantly alter the biological activity of the compound, making it a subject of interest in medicinal chemistry. Notable biological activities include:

  • Vasopressin V(1A) Receptor Antagonism: A related series of compounds has shown high affinity for the vasopressin V(1A) receptor, indicating potential applications in treating conditions related to vasopressin signaling pathways .
  • Neuropharmacological Effects: The structural similarities to other neuroactive compounds suggest potential applications in neuropharmacology, particularly in targeting disorders such as anxiety and depression.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural analysis and preliminary studies:

  • Receptor Interaction: The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter systems.
  • Enzyme Inhibition: The sulfonamide group may play a role in inhibiting certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Case Studies

  • Vasopressin V(1A) Antagonists:
    • A study identified several derivatives of 8-azabicyclo[3.2.1]octan-3-yl compounds that act as selective antagonists for the vasopressin V(1A) receptor, demonstrating significant therapeutic potential for conditions such as hypertension and heart failure .
  • Neuroactive Compounds:
    • Research into structurally similar compounds has indicated potential neuroactivity, suggesting that modifications to the bicyclic structure can yield compounds with varying degrees of efficacy in treating neuropsychiatric disorders.

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity. These synthetic routes are crucial for developing derivatives with optimized biological profiles.

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure TypeKey Features
8-Azabicyclo[3.2.1]octan-3-oneBicyclic amineLacks sulfonyl group; potential neuroactivity
8-Methyl-8-azabicyclo[3.2.1]octan-3-olHydroxy derivativeHydroxyl group instead of sulfonamide
8-Azabicyclo[3.2.1]octaneParent structureBasic bicyclic framework without substitutions

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